Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate
Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate
Brand Name:
Vulcanchem
CAS No.:
1510-20-9
VCID:
VC0075371
InChI:
InChI=1S/C58H94O4/c1-37(2)13-11-15-39(5)47-21-23-49-45-19-17-41-35-43(27-31-55(41,7)51(45)29-33-57(47,49)9)61-53(59)25-26-54(60)62-44-28-32-56(8)42(36-44)18-20-46-50-24-22-48(40(6)16-12-14-38(3)4)58(50,10)34-30-52(46)56/h17-18,37-40,43-52H,11-16,19-36H2,1-10H3/t39-,40-,43+,44+,45+,46+,47-,48-,49+,50+,51+,52+,55+,56+,57-,58-/m1/s1
SMILES:
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CCC8C(C)CCCC(C)C)C)C)C)C
Molecular Formula:
C58H94O4
Molecular Weight:
855.4 g/mol
Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate
CAS No.: 1510-20-9
Main Products
VCID: VC0075371
Molecular Formula: C58H94O4
Molecular Weight: 855.4 g/mol
CAS No. | 1510-20-9 |
---|---|
Product Name | Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate |
Molecular Formula | C58H94O4 |
Molecular Weight | 855.4 g/mol |
IUPAC Name | bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate |
Standard InChI | InChI=1S/C58H94O4/c1-37(2)13-11-15-39(5)47-21-23-49-45-19-17-41-35-43(27-31-55(41,7)51(45)29-33-57(47,49)9)61-53(59)25-26-54(60)62-44-28-32-56(8)42(36-44)18-20-46-50-24-22-48(40(6)16-12-14-38(3)4)58(50,10)34-30-52(46)56/h17-18,37-40,43-52H,11-16,19-36H2,1-10H3/t39-,40-,43+,44+,45+,46+,47-,48-,49+,50+,51+,52+,55+,56+,57-,58-/m1/s1 |
Standard InChIKey | PRGHALIMOGZFFF-NTVQCMJZSA-N |
Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O[C@H]5CC[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7CC=C6C5)CC[C@@H]8[C@H](C)CCCC(C)C)C)C)C)C |
SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CCC8C(C)CCCC(C)C)C)C)C)C |
Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CCC8C(C)CCCC(C)C)C)C)C)C |
PubChem Compound | 23624095 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume